molecular formula C18H32N2O6 B2365646 2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 1219406-23-1

2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No. B2365646
CAS RN: 1219406-23-1
M. Wt: 372.462
InChI Key: DMJBIYDCCUIVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C18H32N2O6 and its molecular weight is 372.462. The purity is usually 95%.
BenchChem offers high-quality 2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

  • The compound is used in the enantioselective synthesis of neuroexcitants, such as ATPA analogs, which are important in studying neurotransmission and neurological disorders (Pajouhesh et al., 2000).

Synthesis of Antimicrobial Compounds

  • It serves as a starting material for synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives, which exhibit significant antimicrobial activities (Pund et al., 2020).

Asymmetric Synthesis of Amino Acids

  • This compound is instrumental in the asymmetric synthesis of various amino acids and their derivatives, crucial in peptide and protein research (Xue et al., 2002).

Synthesis of Neurotransmitter Analogs

  • Researchers have utilized this compound in the synthesis of enantiopure di(tert-butyl) piperidinedicarboxylate, a useful building block for preparing 4-hydroxypipecolate derivatives, which are important in neurotransmitter studies (Chaloin et al., 2008).

Preparation of Orthogonally Protected Amino Acids

  • It is used in preparing orthogonally protected amino acid analogs of lysine, aiding in the study of protein structure and function (Hammarström et al., 2005).

N-tert-Butoxycarbonylation of Amines

  • The compound plays a role in the N-tert-butoxycarbonylation of amines, a process important in the protection of amino groups during peptide synthesis (Heydari et al., 2007).

Synthesis of Novel Ligands

  • It has been used in the synthesis of aminopropylpiperidines for developing new classes of 5-HT4 ligands, which are significant in the study of serotonin receptors (Russo et al., 2004).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6/c1-17(2,3)25-15(23)19-13(14(21)22)11-12-7-9-20(10-8-12)16(24)26-18(4,5)6/h12-13H,7-11H2,1-6H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJBIYDCCUIVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.